molecular formula C9H19N3O2 B1625511 Ethyl 2-(piperazin-1-yl)ethylcarbamate CAS No. 85608-09-9

Ethyl 2-(piperazin-1-yl)ethylcarbamate

Cat. No.: B1625511
CAS No.: 85608-09-9
M. Wt: 201.27 g/mol
InChI Key: XLSMKJOJOZCLBX-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C9H19N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperazin-1-yl)ethylcarbamate typically involves the reaction of piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-1-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Ethyl 2-(piperazin-1-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(piperazin-1-yl)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-1-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl 2-(piperazin-1-yl)ethylcarbamate can be compared with other piperazine derivatives, such as:

  • 1-(2-(tert-Butoxycarbonylamino)ethyl)piperazine
  • tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate
  • Carbamic acid, [2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester

These compounds share similar structural features but differ in their functional groups and overall properties. This compound is unique due to its specific ethyl carbamate group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl N-(2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-14-9(13)11-5-8-12-6-3-10-4-7-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSMKJOJOZCLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517054
Record name Ethyl [2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85608-09-9
Record name Carbamic acid, [2-(1-piperazinyl)ethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85608-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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